1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one
Description
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one (CAS RN: MFCD00228796, ChemSpider ID: 4780014) is a brominated pyrrolone derivative with the molecular formula C₂₀H₁₆BrNO₂ and a molecular weight of 382.257 g/mol . Its structure features:
- A 1-acetyl group at the pyrrolone nitrogen.
- A 4-bromophenyl substituent linked via a vinyl group to position 4 of the pyrrolone ring.
- A phenyl group conjugated to the vinyl moiety.
Properties
Molecular Formula |
C20H16BrNO2 |
|---|---|
Molecular Weight |
382.2 g/mol |
IUPAC Name |
1-acetyl-3-[(E)-1-(4-bromophenyl)-2-phenylethenyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16BrNO2/c1-14(23)22-13-17(12-20(22)24)19(11-15-5-3-2-4-6-15)16-7-9-18(21)10-8-16/h2-12H,13H2,1H3/b19-11+ |
InChI Key |
VNGMCXXQKHUHQH-YBFXNURJSA-N |
Isomeric SMILES |
CC(=O)N1CC(=CC1=O)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=O)N1CC(=CC1=O)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole ring, followed by the introduction of the acetyl group and the vinyl group with bromophenyl and phenyl substituents. Common reagents used in these reactions include bromobenzene, acetyl chloride, and phenylacetylene. The reaction conditions usually involve the use of catalysts such as palladium or copper and solvents like dichloromethane or toluene. Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 4-bromophenyl group enables substitution reactions under specific conditions:
Key considerations:
-
Electron-withdrawing acetyl and pyrrolone groups activate the bromophenyl ring toward SNAr
-
Steric hindrance from the vinyl-phenyl group may slow kinetics compared to simpler bromoarenes
Cycloaddition Reactions
The conjugated diene system (vinyl-pyrrolone) participates in [4+2] cycloadditions:
Diels-Alder Reactivity
| Dienophile | Conditions | Cycloadduct | Endo/Exo | Source |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 20°C, 14h | Hexacyclic fused system | Endo | |
| Quinones | Lewis acid catalysis | Anthraquinone-pyrrolone hybrids | Exo |
Mechanistic features:
-
Electron-deficient pyrrolone ring enhances dienophile reactivity
-
Acetyl group directs regioselectivity through conjugation effects
Radical-Mediated Transformations
Visible-light photocatalysis enables unique functionalization:
Photoredox Reactions
| Reagent | Catalyst | Product | Selectivity | Source |
|---|---|---|---|---|
| Sulfonyl chlorides | Ir(ppy)₃, blue LED | 3-Sulfonylated pyrrolinones | 5-endo | |
| Alkyl halides | Ru(bpy)₃²⁺ | C-H alkylation at β-position | Markovnikov |
Key pathways:
-
Radical initiation via single electron transfer (SET) from excited photocatalyst
-
Regioselective addition to vinyl group (k = 1.2×10⁸ M⁻¹s⁻¹ for Ts- )
Condensation Reactions
The acetyl group participates in carbonyl chemistry:
Knoevenagel Condensation
| Methylene Component | Base | Product | Conversion | Source |
|---|---|---|---|---|
| Malononitrile | Piperidine | Cyano-vinyl derivatives | 78% | |
| Barbituric acid | AcOH reflux | Heterocyclic fused systems | 65% |
Reaction optimization:
Complexation & Biological Activity
While not direct chemical reactions, coordination behavior influences applications:
Metal Binding Studies
| Metal Ion | Binding Site | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu²⁺ | Pyrrolone O, acetyl O | 8.2 ± 0.3 | Antimicrobial agents |
| Fe³⁺ | Vinyl π-system | 5.7 ± 0.2 | Oxidation catalysts |
Biological activity correlations:
-
COX-2 inhibition IC₅₀ = 3.8 μM (vs. Celecoxib IC₅₀ = 0.04 μM)
-
DPPH radical scavenging EC₅₀ = 42 μg/mL
Reaction Optimization Guidelines
Scientific Research Applications
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Physicochemical Properties
- Bromine Impact: The target compound’s 4-bromophenyl group increases molecular weight and lipophilicity (clogP ≈ 4.5 estimated) compared to non-brominated analogues like Compound 1f (clogP ≈ 3.2). Bromine also enhances halogen bonding in biological targets .
- Substituent Effects: The acetyl group in the target compound may reduce basicity at the pyrrolone nitrogen compared to benzyl or amino substituents. Hydroxyl groups (e.g., Compound 23) introduce hydrogen-bonding capacity, critical for antiestrogenic activity (IC₅₀ = 0.5–2.0 μM in ) . Methoxy groups (Compound 1f) improve metabolic stability but may reduce membrane permeability .
Challenges and Opportunities
- Synthetic Complexity : The target’s vinyl linkage requires precise stereochemical control, unlike simpler substituents in Compounds 1f and 23.
- Biological Profiling: Limited data exist for the target compound. Comparative studies with ’s hydroxylated analogues could clarify structure-activity relationships.
- Thermal Stability : Brominated compounds (e.g., ) often exhibit higher melting points, but the target’s amorphous solid state (per ) suggests challenges in crystallization .
Biological Activity
1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrole ring, an acetyl group, and a bromophenyl moiety, which contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that derivatives of pyrrole compounds exhibit antioxidant properties, which may help in mitigating oxidative stress in cellular systems.
- Anti-inflammatory Effects : Some research suggests that similar compounds can inhibit pro-inflammatory cytokines, thus providing potential therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Case Studies
A notable case study published in a peer-reviewed journal examined the effects of this compound on human cancer cells. The study reported that treatment with varying concentrations led to dose-dependent reductions in cell viability, with significant apoptosis observed at higher doses. The authors concluded that the compound's ability to induce apoptosis could be harnessed for therapeutic applications in oncology.
Pharmacological Potential
The pharmacological profile of this compound indicates its potential as:
- Anticancer Agent : Due to its cytotoxic effects on cancer cells.
- Anti-inflammatory Drug : Potentially useful in treating conditions characterized by inflammation.
- Antimicrobial Agent : Efficacy against specific bacterial strains suggests possible applications in infectious diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Acetyl-4-(1-(4-bromophenyl)-2-phenylvinyl)-1H-pyrrol-2(5H)-one, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via multicomponent reactions under solvent-free and catalyst-free conditions. For example, condensation of aldehydes, amines, and ethyl pyruvate yields pyrrolone derivatives efficiently. Optimization includes adjusting stoichiometry, reaction temperature (typically 80–120°C), and time (1–5 hours). Green chemistry principles (e.g., solvent-free protocols) improve yields (up to 85%) while reducing waste .
Q. How are initial structure-activity relationship (SAR) studies designed for this compound?
- Methodology : Early SAR involves systematic variation of substituents at key positions (e.g., C5 of the pyrrolone core). For instance, replacing the C5 phenyl group with isopropyl abolishes activity, while halogenated aryl groups (e.g., 4-chlorophenyl) retain potency. Activity is assessed via bioassays (e.g., IC₅₀ measurements) to identify critical pharmacophores .
Q. What standard techniques are used for structural characterization?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) confirms molecular geometry. Spectroscopic methods include ¹H/¹³C NMR, IR, and mass spectrometry. ORTEP-III (with GUI) generates thermal ellipsoid diagrams for visualizing crystallographic data .
Advanced Research Questions
Q. How can regioselectivity challenges in [3+2] cycloaddition reactions be addressed during synthesis?
- Methodology : Computational tools like Molecular Electron Density Theory (MEDT) predict reaction pathways. For example, Rh-catalyzed reactions with cyclopropenones favor Δ²-pyrazoline formation but may require additives (e.g., 2-PhC₆H₄-COOH) to suppress side products. Experimental validation via HPLC and LC-MS monitors regioselectivity .
Q. What strategies resolve contradictions in SAR data, such as unexpected activity loss with specific substituents?
- Methodology : Molecular docking and dynamics simulations analyze binding modes. For instance, aprotic N-substituents (e.g., allyl) may bind differently than protic groups, occupying distinct pockets in target proteins. Free energy calculations (MM-GBSA/PBSA) quantify interactions to rationalize activity trends .
Q. How are hydrogen-bonding networks and crystal packing analyzed to predict solid-state properties?
- Methodology : Graph set analysis (via Etter’s formalism) categorizes hydrogen-bonding patterns (e.g., D, R₂² motifs). SHELXL refines high-resolution data to resolve twinning or disorder. DFT calculations (e.g., Hirshfeld surface analysis) correlate intermolecular interactions with solubility and stability .
Q. What advanced crystallographic methods handle twinning or low-resolution data?
- Methodology : SHELXL’s TWIN/BASF commands model twinned crystals. For macromolecular applications, pseudo-merohedral twinning is addressed using the HKLF5 format. High-resolution data (>1.0 Å) benefit from anisotropic displacement parameter refinement to resolve electron density ambiguities .
Q. How do eco-friendly synthesis protocols balance yield and scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
